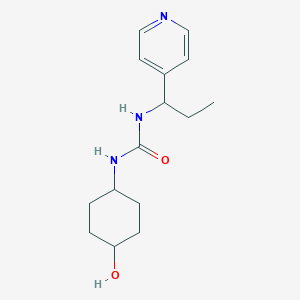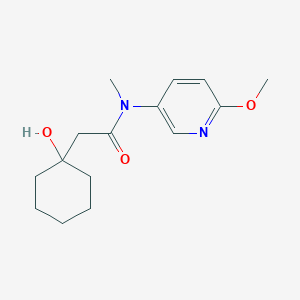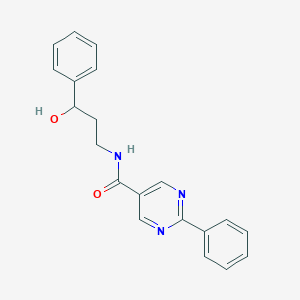
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea, also known as CPPU, is a synthetic cytokinin plant growth regulator that has been widely used in agricultural research. CPPU has been shown to promote cell division and differentiation, increase fruit size and yield, delay fruit ripening, and improve fruit quality.
Mécanisme D'action
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea acts as a cytokinin plant growth regulator by binding to cytokinin receptors and activating downstream signaling pathways. This compound has been shown to increase the expression of genes involved in cell division and differentiation, as well as genes involved in fruit development and ripening. This compound also affects hormone balance in plants, by increasing the levels of cytokinins and decreasing the levels of ethylene.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on plants. This compound increases the levels of soluble sugars, organic acids, and anthocyanins in fruit crops, which improves fruit quality. This compound also increases the levels of antioxidants, such as ascorbic acid and total phenolics, which enhances the nutritional value of fruits. This compound also affects the activity of enzymes involved in fruit ripening, such as polygalacturonase and cellulase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound is also easily taken up by plants and has a long-lasting effect. However, this compound has some limitations for lab experiments. This compound can be toxic to plants at high concentrations, and its effects can vary depending on the plant species, cultivar, and environmental conditions.
Orientations Futures
There are several future directions for 1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea research. One direction is to study the effects of this compound on plant stress tolerance, such as drought and salinity. Another direction is to investigate the interaction between this compound and other plant growth regulators, such as auxins and gibberellins. Additionally, the development of this compound analogs with improved efficacy and specificity could lead to new applications in plant science research.
Méthodes De Synthèse
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea can be synthesized using a multistep process starting from 4-cyanopyridine, cyclohexanone, and 4-hydroxybenzaldehyde. The first step involves the reaction of 4-cyanopyridine with cyclohexanone in the presence of sodium ethoxide to yield 1-(4-cyanopyridin-3-yl) cyclohexanol. The second step involves the reaction of 1-(4-cyanopyridin-3-yl) cyclohexanol with 4-hydroxybenzaldehyde in the presence of potassium carbonate to yield 1-(4-hydroxybenzyl)-3-(4-cyanopyridin-3-yl) cyclohexanol. The final step involves the reaction of 1-(4-hydroxybenzyl)-3-(4-cyanopyridin-3-yl) cyclohexanol with phosgene and ammonia to yield this compound.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea has been extensively used in plant science research to study its effects on plant growth and development. This compound has been shown to promote cell division and differentiation in various plant species, including grape, kiwifruit, apple, and tomato. This compound has also been shown to increase fruit size and yield, delay fruit ripening, and improve fruit quality in various fruit crops.
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(1-pyridin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-14(11-7-9-16-10-8-11)18-15(20)17-12-3-5-13(19)6-4-12/h7-10,12-14,19H,2-6H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPBDHQENDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)


![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)
![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)

![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)